(6-(tert-Butylamino)pyridin-3-yl)methanol
Description
(6-(tert-Butylamino)pyridin-3-yl)methanol is a pyridine derivative characterized by a tert-butylamino substituent at the 6-position and a hydroxymethyl group at the 3-position of the pyridine ring. Its molecular formula is C₁₁H₁₈N₂O, with a molecular weight of 194.27 g/mol. This compound is of interest in medicinal chemistry and materials science due to its structural versatility as a building block for synthesizing more complex molecules .
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
[6-(tert-butylamino)pyridin-3-yl]methanol |
InChI |
InChI=1S/C10H16N2O/c1-10(2,3)12-9-5-4-8(7-13)6-11-9/h4-6,13H,7H2,1-3H3,(H,11,12) |
InChI Key |
SFXGPCIFMBZGMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC1=NC=C(C=C1)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(tert-Butylamino)pyridin-3-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-pyridinecarboxaldehyde and tert-butylamine.
Reaction Conditions: The reaction is carried out under mild conditions, often involving the use of a reducing agent such as sodium borohydride to reduce the intermediate imine formed between 3-pyridinecarboxaldehyde and tert-butylamine to the desired alcohol.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain (6-(tert-Butylamino)pyridin-3-yl)methanol in high purity.
Industrial Production Methods
Industrial production methods for (6-(tert-Butylamino)pyridin-3-yl)methanol are similar to laboratory-scale synthesis but are optimized for larger scale production. This involves:
Optimization of Reaction Conditions: Industrial processes often optimize reaction conditions to increase yield and reduce costs. This may include the use of more efficient catalysts or alternative reducing agents.
Continuous Flow Synthesis: In some cases, continuous flow synthesis techniques are employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(6-(tert-Butylamino)pyridin-3-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions, particularly at the pyridine ring, to form dihydropyridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Pyridinecarboxaldehyde or pyridinecarboxylic acid derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(6-(tert-Butylamino)pyridin-3-yl)methanol has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (6-(tert-Butylamino)pyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as those involved in neurotransmission or inflammation, depending on its specific application.
Comparison with Similar Compounds
Substituent Effects on the Pyridine Ring
The position and nature of substituents on the pyridine ring critically influence physicochemical properties. Below is a comparative analysis of key analogs:
Electronic and Steric Effects
- Electron-Donating vs. Electron-Withdrawing Groups: The tert-butylamino group in the target compound is electron-donating, increasing the electron density of the pyridine ring, which may enhance nucleophilic aromatic substitution reactivity. In contrast, halogenated analogs like (6-Iodopyridin-2-yl)-methanol (electron-withdrawing iodine) exhibit reduced electron density, favoring electrophilic substitution . Methoxy groups in (5,6-Dimethoxypyridin-3-yl)methanol provide strong electron donation, improving solubility in polar solvents but reducing stability under acidic conditions .
- Comparatively, the diethylamino analog () offers reduced steric hindrance, possibly improving binding kinetics in receptor-ligand systems .
Solubility and Stability
- Hydrophilicity: Methanol substituents generally improve water solubility. However, the tert-butyl group in the target compound counteracts this by increasing hydrophobicity.
- Stability : Tert-butyl groups are resistant to oxidation, enhancing the compound’s stability under storage conditions. In contrast, methoxy-substituted analogs may degrade under acidic or oxidative environments .
Biological Activity
(6-(tert-Butylamino)pyridin-3-yl)methanol is a chemical compound characterized by its unique structural features, including a pyridine ring substituted with a tert-butylamino group and a hydroxymethyl group. Its molecular formula is C₁₁H₁₄N₂O, and it has a molecular weight of approximately 190.24 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Antimicrobial Properties
Research indicates that (6-(tert-butylamino)pyridin-3-yl)methanol exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. The compound's structure may contribute to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways.
Antimalarial Activity
A significant area of study involves the antimalarial activity of related compounds. For instance, JPC-2997, a derivative of aminomethylphenol with structural similarities to (6-(tert-butylamino)pyridin-3-yl)methanol, demonstrated high in vitro activity against chloroquine-sensitive and resistant strains of Plasmodium falciparum with IC50 values ranging from 7 nM to 34 nM . This suggests that (6-(tert-butylamino)pyridin-3-yl)methanol may also possess similar antimalarial properties, warranting further investigation.
Structure-Activity Relationship (SAR)
The biological activity of (6-(tert-butylamino)pyridin-3-yl)methanol can be better understood through structure-activity relationship studies. The presence of the tert-butylamino group is crucial for enhancing lipophilicity and improving binding affinity to biological targets. Comparative studies have highlighted that modifications in the position or type of substituents on the pyridine ring can significantly alter the compound's biological efficacy.
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxicity and efficacy of (6-(tert-butylamino)pyridin-3-yl)methanol against various cell lines. Preliminary results indicate that at concentrations below 10 μM, the compound exhibits minimal cytotoxic effects on human cell lines such as HepG2 and HEK293 .
In Vivo Efficacy
Animal models have been employed to assess the in vivo efficacy of related compounds. For instance, JPC-2997 demonstrated significant antimalarial activity in rodent models, achieving a 90% cure rate at specific dosages . Similar studies could be designed for (6-(tert-butylamino)pyridin-3-yl)methanol to evaluate its potential as an antimalarial agent.
Comparative Analysis Table
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| (6-(tert-Butylamino)pyridin-3-yl)methanol | Tert-butylamino and hydroxymethyl groups | Potential antimicrobial and antimalarial activities |
| JPC-2997 | Aminomethylphenol derivative | High potency against P. falciparum |
| WR-194,965 | Related aminomethylphenol | Advanced to clinical studies for malaria treatment |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
